molecular formula C10H14BrNO2S B3029017 4-Bromo-2-(N-Boc-aminomethyl)thiophene CAS No. 479090-39-6

4-Bromo-2-(N-Boc-aminomethyl)thiophene

Cat. No. B3029017
M. Wt: 292.19
InChI Key: QWJRQWPEJVQCHU-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-(N-Boc-aminomethyl)thiophene" is a brominated thiophene derivative with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. Thiophene derivatives are of significant interest in the field of organic chemistry due to their utility in synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed reactions, as seen in the preparation of highly substituted thiophenes from bromoenynes and o-alkynylbromobenzenes . Additionally, the Suzuki coupling reaction is another common method used for synthesizing brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . These methods highlight the versatility of brominated thiophenes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FT-IR) . X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) simulations, which are essential for understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

Brominated thiophenes can undergo a variety of chemical reactions. For instance, they can participate in photocatalytic defluorinative reactions, as seen with 2-bromo-3,3,3-trifluoropropene, to generate vinyl radicals for further cyclization . Aromatic nucleophilic substitution reactions with amines can lead to the formation of N-substituted amino-thiophenes, which may undergo rearrangement to yield unexpected isomers . These reactions underscore the reactivity of brominated thiophenes and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their reactivity and physical properties, such as boiling and melting points. The vibrational spectra obtained from FT-IR and Raman spectroscopy can provide information on the functional groups present and their bonding environment . Theoretical calculations can complement experimental data to predict properties such as ionization potentials and reactivity indices .

Scientific Research Applications

1. Novel Aromatic Nucleophilic Substitution with Rearrangement

A study conducted by Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes. This reaction is significant for the synthesis of compounds related to 4-Bromo-2-(N-Boc-aminomethyl)thiophene and demonstrates the potential for creating isomers with unique structures through aromatic nucleophilic substitution and rearrangement processes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

2. Photostabilizers for Poly(vinyl chloride)

Balakit et al. (2015) synthesized new thiophene derivatives, including compounds related to 4-Bromo-2-(N-Boc-aminomethyl)thiophene, and evaluated their use as photostabilizers for poly(vinyl chloride) (PVC). These materials demonstrated a significant reduction in the level of photodegradation of PVC films, suggesting their potential application in enhancing the durability of PVC materials (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

3. Copolymerization with Other Monomers

Research by Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene with common monomers like methyl methacrylate and n-butyl acrylate. This study highlights the reactivity of bromo-substituted thiophenes in copolymerization, which is relevant to the utilization of 4-Bromo-2-(N-Boc-aminomethyl)thiophene in polymer science (Trumbo, 1992).

properties

IUPAC Name

tert-butyl N-[(4-bromothiophen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-8-4-7(11)6-15-8/h4,6H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRQWPEJVQCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674905
Record name tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(N-Boc-aminomethyl)thiophene

CAS RN

479090-39-6
Record name 1,1-Dimethylethyl N-[(4-bromo-2-thienyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479090-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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